Diisopropyl dichloromethylphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

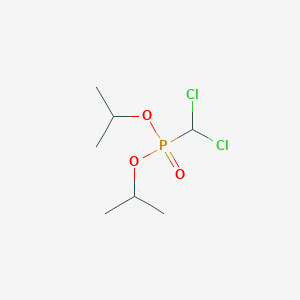

Diisopropyl dichloromethylphosphonate is an organophosphorus compound characterized by the presence of two isopropyl groups and a dichloromethyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl dichloromethylphosphonate can be synthesized through several methods. One common approach involves the reaction of dichloromethylphosphonic acid with isopropanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the removal of water through azeotropic distillation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced distillation techniques and catalysts can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl dichloromethylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, methylphosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diisopropyl dichloromethylphosphonate has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of enzyme inhibitors.

Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of diisopropyl dichloromethylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby preventing substrate binding and catalysis. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit enzymes like acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Diisopropyl methylphosphonate: Similar in structure but lacks the dichloromethyl group.

Diisopropyl fluorophosphate: Contains a fluorine atom instead of the dichloromethyl group and is known for its use as a nerve agent.

Dimethyl methylphosphonate: Contains methyl groups instead of isopropyl groups

Uniqueness

This structural feature differentiates it from other similar compounds and contributes to its specific properties and uses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diisopropyl dichloromethylphosphonate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves reacting dichloromethylphosphonyl chloride with isopropyl alcohol under controlled anhydrous conditions. Key parameters include molar ratios (e.g., 1:2 for dichloromethylphosphonyl chloride to isopropyl alcohol), temperature (maintained at 0–5°C to minimize side reactions), and use of a tertiary amine (e.g., triethylamine) as an acid scavenger . Optimization requires iterative testing via gas chromatography (GC) or NMR to monitor intermediate formation and purity.

Q. How can researchers accurately measure the physicochemical properties (e.g., density, compressibility) of this compound under varying experimental conditions?

Methodological Answer: Density and compressibility can be determined using molecular dynamics (MD) simulations with force fields like GAFF or CHARMM36, validated against experimental data. For instance, at 303.15 K, deviations between simulated and experimental density values range from 1.5–3.2%, depending on the force field . Experimental validation requires high-precision densitometers and controlled pressure chambers (e.g., 0.1–100 MPa) to replicate simulation conditions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Due to its high toxicity and reactivity, use sealed glove boxes with inert atmospheres (argon/nitrogen) and conduct skin exposure risk assessments. Immediate decontamination protocols (e.g., water rinsing for 15+ minutes) and medical monitoring for delayed neurotoxic effects are essential. Safety data sheets (SDS) recommend avoiding induction of vomiting upon ingestion and prioritizing activated charcoal administration under medical supervision .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity analysis?

Methodological Answer: Combine 31P NMR (to identify phosphonate groups, expected δ ≈ 25–30 ppm) and FT-IR (P=O stretching ~1250–1300 cm−1, P-Cl ~580 cm−1). Mass spectrometry (ESI-MS or GC-MS) can detect trace impurities, such as residual dichloromethylphosphonyl chloride (m/z ~163) .

Advanced Research Questions

Q. How do computational models (e.g., GAFF vs. CHARMM36) explain deviations in predicted vs. experimental physicochemical properties?

Methodological Answer: Force field inaccuracies arise from inadequate parameterization of phosphorus-chlorine bond polarization or van der Waals interactions. For example, CHARMM36 overestimates diisopropyl ether density by 2.8% at 303.15 K due to oversimplified torsional potentials . Mitigation involves reparameterizing force fields using quantum mechanical (QM) data (e.g., MP2/cc-pVTZ calculations for bond charges).

Q. What statistical approaches resolve contradictions in toxicological data (e.g., LD50 variability across studies)?

Methodological Answer: Meta-analysis of LD50 values (e.g., 0.0027–6.4 mg/kg in mice) requires normalization for variables like administration route (intravenous vs. dermal) and animal strain. Bayesian hierarchical models can account for inter-study heterogeneity, while in vitro assays (e.g., acetylcholinesterase inhibition kinetics) provide mechanistic validation .

Q. How can researchers design experiments to reconcile discrepancies in solvent-solute interaction data for this compound?

Methodological Answer: Systematic variation of solvent polarity (e.g., hexane vs. DMSO) paired with solvatochromic probes (e.g., Reichardt’s dye) quantifies solvent effects on reaction pathways. For example, dielectric constant (ε) > 15 reduces phosphonate hydrolysis rates by stabilizing transition states .

Q. What strategies validate the accuracy of computational predictions for high-pressure behavior of this compound?

Methodological Answer: Cross-validate MD simulations (e.g., compressibility factor β at 100 MPa) with high-pressure X-ray diffraction (HP-XRD) or Raman spectroscopy. Discrepancies >5% indicate the need for pressure-dependent force field adjustments, particularly for P-Cl bond compressibility .

Properties

CAS No. |

55696-11-2 |

|---|---|

Molecular Formula |

C7H15Cl2O3P |

Molecular Weight |

249.07 g/mol |

IUPAC Name |

2-[dichloromethyl(propan-2-yloxy)phosphoryl]oxypropane |

InChI |

InChI=1S/C7H15Cl2O3P/c1-5(2)11-13(10,7(8)9)12-6(3)4/h5-7H,1-4H3 |

InChI Key |

JEQBSLCMLPOLLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(C(Cl)Cl)OC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.